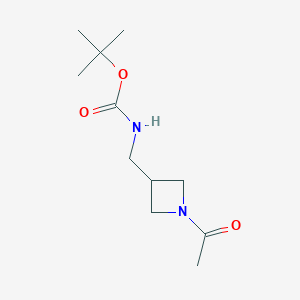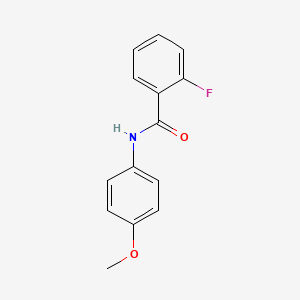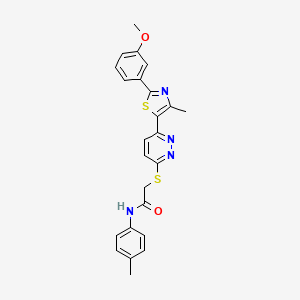
Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate is a chemical compound with the molecular formula C11H20N2O3 . It has a molecular weight of 228.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O3/c1-8(14)13-6-9(7-13)5-12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 228.29 . The compound should be stored at refrigerated temperatures .Aplicaciones Científicas De Investigación
Oxidation and Degradation Studies
- Oxidation Processes and Byproduct Formation : Tert-butyl compounds are studied in the context of oxidation processes. For instance, methyl tert-butyl ether (MTBE) is examined under ozonation and advanced oxidation processes, revealing major degradation products like tert-butyl formate, tert-butyl alcohol, and others. These studies are crucial for understanding the environmental impact and treatment of tert-butyl compounds in water treatment processes (Acero et al., 2001).
Chemical Synthesis and Catalysis
- Synthesis of Amines : N-tert-Butanesulfinyl imines are used as intermediates for asymmetric synthesis of amines. This methodology allows for efficient synthesis of various enantioenriched amines, highlighting the importance of tert-butyl compounds in medicinal and organic chemistry (Ellman et al., 2002).
Environmental Science
- Degradation Pathways in Environmental Treatment : Studies on tert-butyl compounds like MTBE focus on their degradation pathways during treatments like the UV/H2O2 process. Understanding these pathways is crucial for the development of effective treatments for contaminated groundwater (Stefan et al., 2000).
Metabolism Studies
- Metabolic Studies in Insects and Mammals : Tert-butyl carbamate derivatives are metabolized in various species, with studies noting the oxidation of tert-butyl and N-methyl groups. These insights are significant for understanding the biochemical impact and potential toxicity of such compounds in biological systems (Douch & Smith, 1971).
Biochemistry and Pharmacology
- Cytotoxicity Studies : Comparative studies on tert-butyl compounds like butylated hydroxytoluene and its derivatives focus on their toxic effects on isolated rat hepatocytes, providing valuable data for evaluating the safety and potential risks of these compounds in biological systems (Nakagawa et al., 1994).
Advanced Material Science
- Development of Biocompatible Polymers : Tert-butyl derivatives like 3,4-dihydroxybutyric acid are used in synthesizing biocompatible polymers through copolymerization with carbon dioxide, demonstrating the role of tert-butyl compounds in creating environmentally friendly materials (Tsai et al., 2016).
NMR Spectroscopy and Molecular Characterization
- NMR Tagging for High-Molecular-Weight Systems : O-tert-Butyltyrosine is employed as an NMR tag for studying high-molecular-weight systems, illustrating the application of tert-butyl compounds in advanced spectroscopy and molecular characterization (Chen et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(1-acetylazetidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)13-6-9(7-13)5-12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTBQLLBLMSVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2874788.png)
![methyl 2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2874789.png)
![2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide](/img/structure/B2874793.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2874794.png)
![N-(3,4-dichlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2874797.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2874798.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2874800.png)
![N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE](/img/structure/B2874801.png)
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2874802.png)



![1-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2874807.png)
![1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2874808.png)
